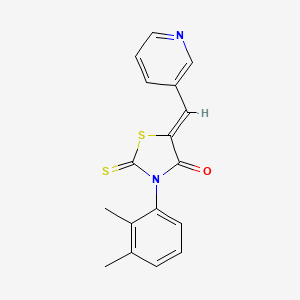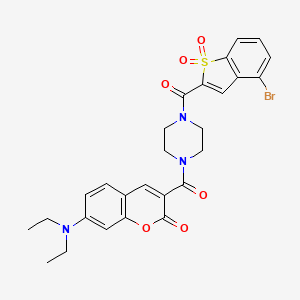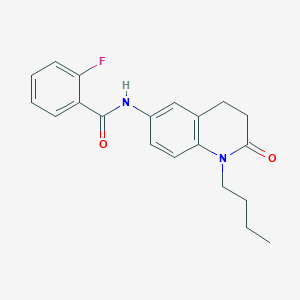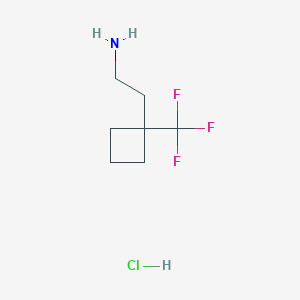![molecular formula C20H17FN6O3S B3018891 N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide CAS No. 932487-55-3](/img/structure/B3018891.png)
N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide, appears to be a complex molecule that may have potential as an antitumor agent. This assumption is based on the structural similarities it shares with other compounds that have demonstrated antitumor activities. For instance, the presence of a 3,5-dimethoxyphenyl group is reminiscent of the structure of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, which has shown potent and selective inhibitory activity against various cancer cell lines . The triazole and thiadiazole moieties in the compound are known for their presence in various pharmacologically active compounds, suggesting that the compound may also exhibit significant biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of disulfides with substituted benzaldehydes under reducing conditions, as seen in the synthesis of 2-phenylbenzothiazoles . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, possibly involving the cyclization of thioacylhydrazones or their analogs .
Molecular Structure Analysis
The molecular structure of the compound likely includes a benzamide moiety, which is a common feature in many bioactive molecules. The presence of a fluorine atom, as seen in the 5-fluorobenzothiazole analog, may contribute to the compound's potential antitumor activity by increasing its lipophilicity and thus its ability to penetrate cellular membranes . The triazole and thiadiazole rings are known to impart stability and a variety of biological activities to molecules, which could be beneficial in a therapeutic context.
Chemical Reactions Analysis
The compound's reactivity would be influenced by the presence of the triazole and thiadiazole rings. These heterocycles can participate in various chemical reactions, potentially leading to the formation of cyclic isomers or facilitating the interaction with biological targets. For example, the related thiobenzoylhydrazones are shown to exist as their cyclic isomers, the thiadiazolines, under certain conditions . This suggests that the compound may also undergo similar intramolecular cyclization reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, we can infer that the molecule's heteroaromatic rings would contribute to its overall stability and potential lipophilicity. The presence of electron-donating methoxy groups and the electron-withdrawing fluorine atom would affect the compound's electronic distribution, potentially influencing its binding affinity to biological targets. The physical properties such as solubility, melting point, and stability would be crucial in determining the compound's suitability as a drug candidate.
Applications De Recherche Scientifique
Anticancer Activity
Several studies have focused on compounds with similar structures for their potential in cancer treatment. The antitumor properties of 2-phenylbenzothiazoles, for instance, have been synthesized and evaluated against various human cancer cell lines, showing potent and selective inhibitory activity. Specifically, compounds have been found to exhibit exceptionally potent antiproliferative activity against breast, lung, and colon cancer cell lines, highlighting their significance in cancer research (Mortimer et al., 2006). Another study demonstrated the anticancer activity of triazolo-thiadiazoles, indicating their potent antioxidant properties and significant dose-dependent cytotoxic effect on hepatocellular carcinoma cell lines (Sunil et al., 2010).
Antimicrobial Properties
Research into the antimicrobial properties of fluorobenzamides containing thiazole and thiazolidine has yielded promising results. Compounds synthesized through Knoevenagel condensation showed significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungi, underscoring their potential as antimicrobial agents (Desai et al., 2013).
Imaging Applications
Compounds within this structural family have also been evaluated for their potential in medical imaging. For example, fluorinated 2-arylbenzothiazoles have been developed as novel probes for positron emission tomography (PET) imaging to visualize tyrosine kinase activity in cancers, offering insights into the molecular dynamics of tumor progression and response to therapy (Wang et al., 2006).
Mécanisme D'action
Target of Action
The primary target of this compound is Thymidylate synthase . Thymidylate synthase is a key enzyme in folate metabolism and plays a crucial role in de novo mitochondrial thymidylate biosynthesis pathway .
Mode of Action
The compound interacts with its target, Thymidylate synthase, by inhibiting its function .
Biochemical Pathways
The inhibition of Thymidylate synthase affects the de novo mitochondrial thymidylate biosynthesis pathway . This pathway is responsible for the synthesis of thymidylate, a critical component of DNA. By inhibiting this pathway, the compound can disrupt DNA synthesis and repair, potentially leading to cell death .
Pharmacokinetics
The compound’s interaction with thymidylate synthase suggests that it may be absorbed and distributed to cells where the enzyme is present . The metabolism and elimination of the compound are currently unknown .
Result of Action
The result of the compound’s action is the disruption of DNA synthesis and repair due to the inhibition of Thymidylate synthase . This can lead to cell death, making the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also target Thymidylate synthase could potentially affect the compound’s efficacy . Additionally, factors such as pH and temperature could potentially influence the stability of the compound .
Propriétés
IUPAC Name |
N-[3-[1-(3,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O3S/c1-11-17(24-26-27(11)14-8-15(29-2)10-16(9-14)30-3)18-22-20(31-25-18)23-19(28)12-5-4-6-13(21)7-12/h4-10H,1-3H3,(H,22,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKVLXQPDAWROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)

![(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3018811.png)
![1-(7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B3018813.png)

![(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3018815.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B3018821.png)

![Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate](/img/structure/B3018824.png)
![N-(4-chlorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B3018827.png)


![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B3018831.png)